N-(2-Chloro-4-methylphenyl)hydroxylamine

Physical Organic Chemistry Reaction Mechanisms Thermodynamics

ortho-Cl/para-Me N-arylhydroxylamine with a substitution pattern that creates a unique electronic/steric environment not found in generic analogs. The ortho-chloro group serves as a synthetic handle for heterocycle synthesis and cross-coupling; the para-methyl modulates redox potential and N-H bond dissociation energy for predictable HAT reactivity. Essential for reproducible research: generic N-arylhydroxylamines cannot substitute without altering selectivity. ≥98% purity.

Molecular Formula C7H8ClNO
Molecular Weight 157.597
CAS No. 146019-40-1
Cat. No. B582642
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Technical Parameters


Basic Identity
Product NameN-(2-Chloro-4-methylphenyl)hydroxylamine
CAS146019-40-1
Molecular FormulaC7H8ClNO
Molecular Weight157.597
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NO)Cl
InChIInChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3
InChIKeyJKEASQQNYPEMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1): Key Properties and Class Context


N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) is a substituted N-arylhydroxylamine, a class of compounds characterized by a hydroxylamine group (-NHOH) directly attached to an aromatic ring [1]. With a molecular formula of C7H8ClNO and a molecular weight of 157.60 g/mol, its structure features a chlorine atom ortho to the hydroxylamine group and a methyl group in the para position . N-arylhydroxylamines, including this derivative, are valued as versatile intermediates in organic synthesis, particularly for the construction of heterocycles and other complex molecules [1].

Why N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1) is Not a Generic Commodity


Generic substitution within the N-arylhydroxylamine class is generally inadvisable without careful evaluation, as small changes to the aryl ring can drastically alter reactivity and selectivity [1]. For N-(2-Chloro-4-methylphenyl)hydroxylamine, the specific ortho-chloro and para-methyl substitution pattern creates a unique electronic and steric environment that is not replicated by other common derivatives like N-phenylhydroxylamine or N-(4-chlorophenyl)hydroxylamine. These structural differences directly influence key parameters such as redox potential and bond dissociation energy, which in turn govern its behavior as a synthetic intermediate. The evidence below provides quantitative context for how substituents modulate the fundamental properties of N-arylhydroxylamines, underscoring why precise chemical identity matters for reproducible research and process development [2].

Quantitative Differentiation of N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1)


Modulation of N-H Bond Dissociation Energy by Aryl Substitution

The bond dissociation energy (BDE) of the N-H bond in N-arylhydroxylamines is a key parameter governing their reactivity as hydrogen atom donors. The presence of electron-withdrawing groups, such as the ortho-chloro substituent in the target compound, is expected to lower the N-H BDE relative to unsubstituted N-phenylhydroxylamine, based on established linear free energy relationships [1]. While a specific BDE for N-(2-Chloro-4-methylphenyl)hydroxylamine was not found, the class-level effect is quantifiable using the Bordwell equation (BDE = 1.37pKHA + 23.1Eox + C) and data for analogous compounds. For instance, a p-cyano substituent on N-phenylhydroxylamine changes the pKa in DMSO from 24.8 to 22.3, demonstrating a significant shift in thermodynamic stability [1].

Physical Organic Chemistry Reaction Mechanisms Thermodynamics

Electrochemical Oxidation Potential and Substituent Effects

The electrochemical oxidation of N-arylhydroxylamines to nitroxide radicals is a fundamental reaction with utility in synthesis and materials science. The oxidation potential is highly sensitive to the nature and position of ring substituents [1]. A study of various N-arylhydroxylamines in acetonitrile demonstrated that substituents which increase the basicity of the nitrogen atom, such as alkyl groups, lower the oxidation potential [1]. The para-methyl group in N-(2-Chloro-4-methylphenyl)hydroxylamine is expected to make it more easily oxidized than N-phenylhydroxylamine, while the ortho-chloro group may exert a counteracting inductive effect.

Electrochemistry Synthetic Methodology Mechanistic Studies

Ortho-Chloro Substitution as a Steric and Electronic Handle for Selective Catalysis

A patent describing a selective catalytic hydrogenation process for chlorinated nitrobenzenes highlights that the nature and position of the halogen are critical for achieving high yields of the corresponding phenylhydroxylamine without over-reduction to the aniline [1]. The process successfully generates 2,5-dichlorophenylhydroxylamine, demonstrating that ortho-chloro substitution does not preclude selective reduction. This supports the idea that N-(2-Chloro-4-methylphenyl)hydroxylamine, with its ortho-chloro group, can be prepared in good yield via a validated, selective method. An analog without the ortho-substituent, such as a para-substituted compound, may exhibit a different selectivity profile under the same catalytic conditions.

Catalysis Synthetic Methodology Process Chemistry

Recommended Application Scenarios for N-(2-Chloro-4-methylphenyl)hydroxylamine (CAS 146019-40-1)


Synthesis of Ortho-Substituted Heterocycles

N-(2-Chloro-4-methylphenyl)hydroxylamine is particularly well-suited for the synthesis of heterocyclic compounds where an ortho-substituent is required on the aryl ring for subsequent ring-closing or cross-coupling reactions. The ortho-chloro group can serve as a synthetic handle or as a necessary structural feature for target biological activity [1].

Investigating Substituent Effects on Hydrogen Atom Transfer (HAT) Reactivity

Due to the predictable effect of the ortho-chloro and para-methyl groups on the N-H bond dissociation energy, this compound is an ideal candidate for mechanistic studies of HAT reactions, allowing researchers to probe how steric and electronic factors influence radical reaction rates and selectivity [2].

Electrochemical Generation of Persistent Nitroxide Radicals

The compound's structure suggests it can be electrochemically oxidized to a nitroxide radical. Its specific substitution pattern is expected to confer a unique set of properties (e.g., stability, hyperfine coupling constants) compared to unsubstituted or differently substituted analogs, making it a candidate for developing new spin labels or organic radical batteries [3].

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